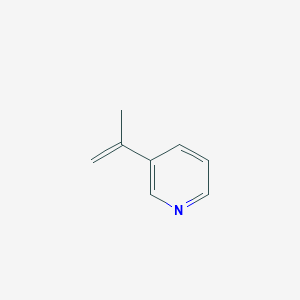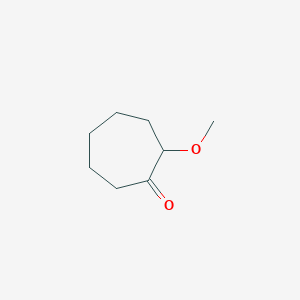
2-Methoxycycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycycloheptanone is a cyclic ketone with the chemical formula C8H14O2. It is also known as MCH and is commonly used in the chemical industry as a fragrance ingredient and flavoring agent. However, recent scientific research has shown that MCH has potential applications in the medical field, particularly in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of MCH is not yet fully understood. However, it is believed that MCH works by modulating the activity of certain enzymes and proteins in the brain, which in turn helps to protect neurons from damage and degeneration.
Biochemical and Physiological Effects
MCH has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. It also helps to reduce the levels of oxidative stress and inflammation, which are known to contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MCH in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using MCH is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or processes in the brain.
Zukünftige Richtungen
There are a number of future directions for research on MCH. One area of focus is the development of new drugs and therapies that are based on the neuroprotective properties of MCH. Another area of interest is the study of MCH's effects on other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, researchers are exploring the use of MCH as a tool for studying the mechanisms of neurodegeneration and developing new treatments for these conditions.
Synthesemethoden
The synthesis of MCH involves the reaction of cyclohexanone with methanol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Recent studies have shown that MCH has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. MCH has been found to have neuroprotective properties and can help to prevent the degeneration of neurons in the brain.
Eigenschaften
CAS-Nummer |
155200-44-5 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
2-methoxycycloheptan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-8-6-4-2-3-5-7(8)9/h8H,2-6H2,1H3 |
InChI-Schlüssel |
BQHRSBPOYHEYHI-UHFFFAOYSA-N |
SMILES |
COC1CCCCCC1=O |
Kanonische SMILES |
COC1CCCCCC1=O |
Synonyme |
2-METHOXYCYCLOHEPTANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



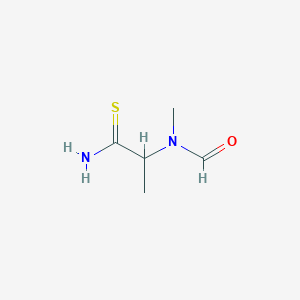
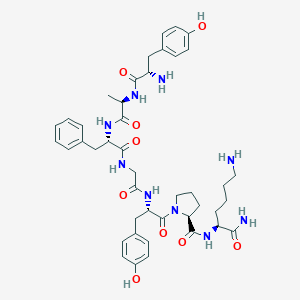
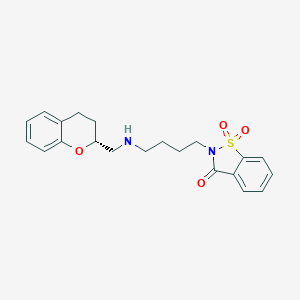
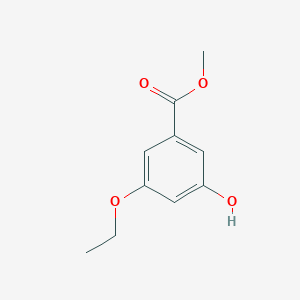
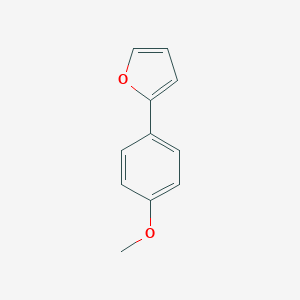
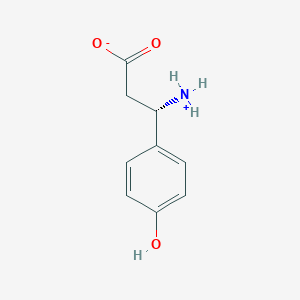
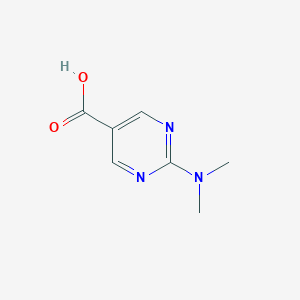
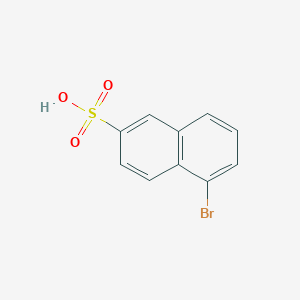
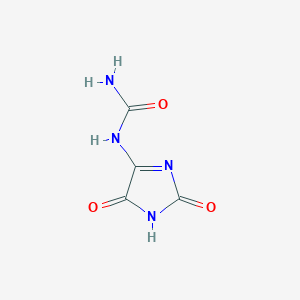
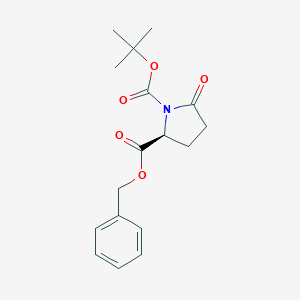
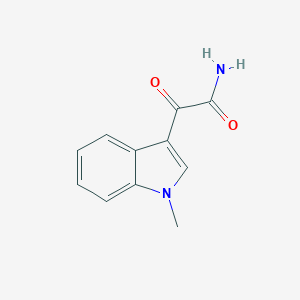
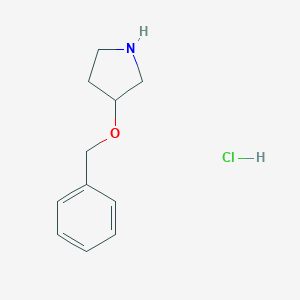
![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
